3-(2-chlorophenyl)-5-methyl-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-4-carboxamide
Description
This compound is a heterocyclic small molecule featuring a fused thiazolo-pyridine core linked to a substituted isoxazole moiety. Key structural attributes include:
- Isoxazole ring: Substituted with a 2-chlorophenyl group at position 3 and a methyl group at position 4.
- Tetrahydrothiazolo[5,4-c]pyridine scaffold: A partially saturated bicyclic system with a methylsulfonyl (-SO₂CH₃) group at position 5.
The methylsulfonyl group likely improves solubility and metabolic stability compared to simpler alkyl or aryl substituents, while the chlorophenyl-isoxazole unit may contribute to hydrophobic interactions in biological targets.
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O4S2/c1-10-15(16(22-27-10)11-5-3-4-6-12(11)19)17(24)21-18-20-13-7-8-23(29(2,25)26)9-14(13)28-18/h3-6H,7-9H2,1-2H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZXJHTWOUSSET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NC4=C(S3)CN(CC4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-chlorophenyl)-5-methyl-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-4-carboxamide is a synthetic compound that has garnered attention in pharmacological research for its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Chlorophenyl group : A substitution that may enhance lipophilicity and influence receptor binding.
- Methylsulfonyl group : Contributes to the compound's solubility and may affect metabolic stability.
- Thiazolo[5,4-c]pyridine moiety : Implicated in various biological activities including enzyme inhibition.
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : The thiazolo[5,4-c]pyridine structure has been associated with the inhibition of Factor Xa, a critical enzyme in the coagulation cascade. This suggests potential applications in anticoagulation therapy .
- Antitumor Activity : Preliminary studies have indicated cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in glioma cells has been noted, making it a candidate for further anticancer drug development .
Biological Activity Data
The following table summarizes key findings from recent studies on the biological activity of this compound:
Case Studies and Research Findings
-
Anticoagulant Properties :
- A study demonstrated that modifications to the compound's structure significantly enhanced its inhibitory potency against Factor Xa compared to existing anticoagulants like Betrixaban. The introduction of specific substituents increased selectivity and efficacy in reducing thrombus formation in animal models .
- Antitumor Effects :
- Pharmacokinetic Studies :
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Anticancer Activity:
- Anti-inflammatory Effects:
- Neuroprotective Properties:
Case Studies
- Study on Anticancer Efficacy:
- Inflammation Model:
- Neuroprotection Assay:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Isoxazole-Pyridine Linkages
- Compound A : 3-(2-Chlorophenyl)-5-methyl-N-(5-methylpyridin-2-yl)isoxazole-4-carboxamide (RN 313392-67-5)
- Key Differences :
- Replaces the methylsulfonyl-tetrahydrothiazolo-pyridine group with a simpler 5-methylpyridine.
- Implications:
- Lower molecular weight (MW ≈ 341.8 vs. ~480 for the target compound) may improve bioavailability but reduce target specificity.
- Absence of the sulfonyl group could diminish solubility in aqueous media .
Thiazolo-Pyridine Derivatives
- Compound B : Thiazol-5-ylmethyl carbamate derivatives (e.g., PF 43(1) compounds)
- Key Differences :
- Feature benzyl, imidazolidinone, or carbamate substituents instead of isoxazole-carboxamide.
- Contain fully aromatic thiazole rings rather than partially saturated thiazolo-pyridines.
- Implications :
- Aromatic thiazoles may enhance π-π stacking but reduce conformational flexibility.
- Carbamate linkages (vs. carboxamide) alter hydrolysis rates and metabolic pathways .
Pyrazole-Isoxazole Hybrids
- Compound C : 5-(Substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
- Key Differences :
- Replaces the tetrahydrothiazolo-pyridine with a dihydropyrazole-carbothioamide scaffold.
- Implications:
- Carbothioamide (C=S) vs. carboxamide (C=O) reduces hydrogen-bond acceptor capacity but enhances lipophilicity.
- Nitro groups may confer toxicity risks, limiting therapeutic utility compared to the methylsulfonyl group in the target compound .
Research Findings and Gaps
- Target Compound Advantages: The methylsulfonyl group enhances solubility and stability compared to nitro (Compound C) or methyl (Compound A) groups. fully aromatic systems (Compound B) .
- Limitations: No direct biological data are available in the provided evidence, unlike Compound C, which has documented pyrazole-based kinase inhibition . Synthetic complexity of the fused thiazolo-pyridine scaffold may hinder large-scale production.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis involves multi-step organic reactions. Key steps include:
- Core scaffold assembly : Condensation of thiazolo[5,4-c]pyridine intermediates with methylsulfonyl groups under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .
- Isoxazole coupling : Amide bond formation between the isoxazole-4-carboxamide and the thiazolo-pyridine core using carbodiimide coupling agents (e.g., EDC/HOBt) .
- Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (methanol/water) to achieve >95% purity . Critical parameters include temperature control (±2°C) and inert gas protection to prevent oxidation of sulfur-containing moieties .
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm regiochemistry of the thiazolo-pyridine and isoxazole rings .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water) to assess purity (>95%) and detect trace byproducts .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., C₂₁H₂₀ClN₅O₄S, exact mass 485.94) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?
- Functional group modulation : Systematically modify the methylsulfonyl group (e.g., replace with sulfonamide or sulfonic acid) to assess solubility and target binding .
- Bioisosteric replacements : Substitute the 2-chlorophenyl group with fluorophenyl or trifluoromethyl analogs to study electronic effects on enzyme inhibition .
- In vitro assays : Use kinase inhibition panels (e.g., EGFR, VEGFR) and cellular viability assays (MTT) to correlate structural changes with activity .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence polarization vs. radiometric assays) to rule out assay-specific artifacts .
- Dose-response profiling : Test compound stability under assay conditions (pH, temperature) to identify false negatives due to degradation .
- Computational docking : Compare binding poses (AutoDock Vina) with crystallographic data of similar thiazolo-pyridine derivatives to reconcile discrepancies .
Q. How can metabolic stability and in vivo pharmacokinetics be assessed methodologically?
- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to determine half-life (t₁/₂) .
- Plasma protein binding : Equilibrium dialysis to measure free fraction (%) and predict bioavailability .
- In vivo PK studies : Administer IV/PO doses in rodent models and collect plasma samples for AUC and Cₘₐₓ calculations .
Methodological Considerations for Data Interpretation
Q. What statistical approaches optimize reaction yield during scale-up?
- Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between solvent polarity, temperature, and catalyst loading .
- Multivariate analysis : Principal component analysis (PCA) identifies critical variables (e.g., stirring rate, reaction time) affecting purity .
Q. How to validate target engagement in complex biological systems?
- Cellular thermal shift assays (CETSA) : Monitor target protein stabilization after compound treatment to confirm binding .
- Chemical proteomics : Use photoaffinity probes or click chemistry to map interactomes in live cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
